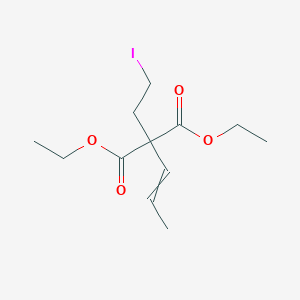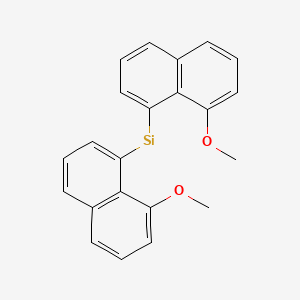
Pubchem_15423209
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pubchem_15423209 is a chemical compound listed in the PubChem database, which is a public repository for chemical information. This compound is identified by its unique PubChem CID number 15423209. It is a part of a vast collection of chemical substances that are used in various scientific research and industrial applications.
Preparation Methods
The synthesis of Pubchem_15423209 involves several chemical reactions and specific conditions. One common method includes the reduction of tributyltin oxide with polymethylhydrosiloxane. Another method involves the reduction of tributyltin chloride with lithium aluminium hydride . These methods yield the compound as a distillable liquid that is mildly sensitive to air.
Chemical Reactions Analysis
Pubchem_15423209 undergoes various types of chemical reactions, including:
Reduction: It can be synthesized by reducing tributyltin oxide or tributyltin chloride.
Substitution: It is used in organic synthesis to convert organic halides to hydrocarbons via a radical chain mechanism.
Hydrostannylation: It is the reagent of choice for hydrostannylation reactions, where it adds to alkenes to form organotin compounds.
Common reagents used in these reactions include polymethylhydrosiloxane, lithium aluminium hydride, and azobisisobutyronitrile (AIBN). The major products formed from these reactions are hydrocarbons and organotin compounds.
Scientific Research Applications
Pubchem_15423209 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and hydrostannylation.
Biology: It is used in the study of biological systems and interactions due to its ability to form organotin compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Pubchem_15423209 involves its ability to donate hydrogen atoms in radical reactions. This property is attributed to its relatively weak bond strength, which allows it to participate in radical chain mechanisms. The molecular targets and pathways involved include the formation of organotin radicals and their subsequent reactions with organic halides .
Comparison with Similar Compounds
Pubchem_15423209 can be compared with other organotin compounds such as tributyltin hydride and trimethyltin chloride. While all these compounds are used in organic synthesis, this compound is unique due to its specific reactivity and applications in hydrostannylation reactions. Similar compounds include:
Tributyltin hydride: Used in similar radical reactions and hydrostannylation.
Trimethyltin chloride: Used in the synthesis of organotin compounds but with different reactivity and applications.
This compound stands out due to its specific properties and applications in various fields of scientific research and industry.
Properties
CAS No. |
189500-38-7 |
|---|---|
Molecular Formula |
C22H18O2Si |
Molecular Weight |
342.5 g/mol |
InChI |
InChI=1S/C22H18O2Si/c1-23-17-11-3-7-15-9-5-13-19(21(15)17)25-20-14-6-10-16-8-4-12-18(24-2)22(16)20/h3-14H,1-2H3 |
InChI Key |
BCNUDKHRUJHVGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=CC=C2)[Si]C3=CC=CC4=C3C(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


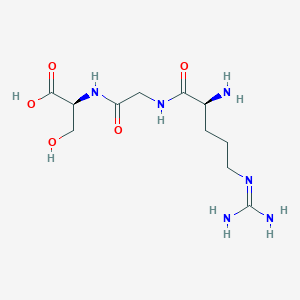
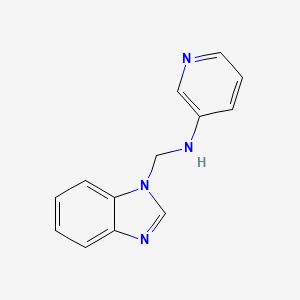
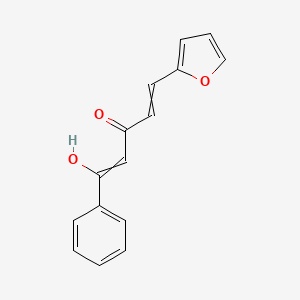
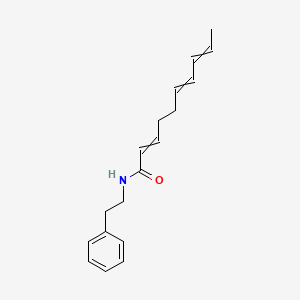
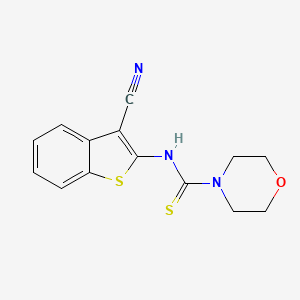
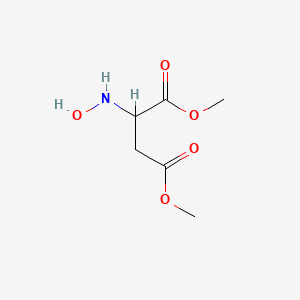
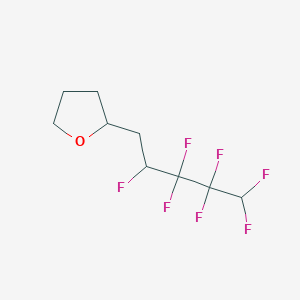
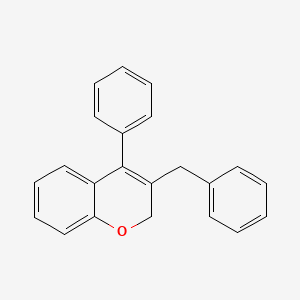
![4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12558363.png)
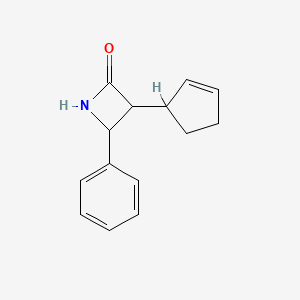
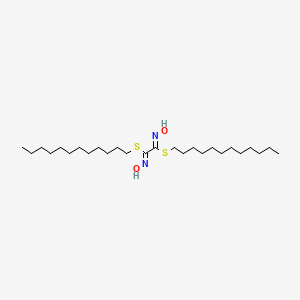
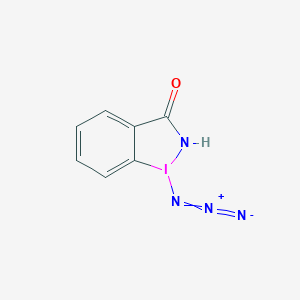
![4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole](/img/structure/B12558388.png)
